molecular formula C23H21N5O2 B14091979 1,7-dimethyl-8-phenyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-8-phenyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14091979
M. Wt: 399.4 g/mol
InChI Key: HPXFEECIENHDDS-UHFFFAOYSA-N
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Description

1,7-Dimethyl-8-phenyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-phenyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the phenyl and phenylethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-8-phenyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, acids, bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1,7-Dimethyl-8-phenyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,7-dimethyl-8-phenyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethylxanthine: A structurally related compound with similar purine core but different substituents.

    8-Phenyltheophylline: Another purine derivative with phenyl substitution, used in various biochemical studies.

Uniqueness

1,7-Dimethyl-8-phenyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

4,7-dimethyl-6-phenyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-16-15-27-19-20(24-22(27)28(16)18-11-7-4-8-12-18)25(2)23(30)26(21(19)29)14-13-17-9-5-3-6-10-17/h3-12,15H,13-14H2,1-2H3

InChI Key

HPXFEECIENHDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C

Origin of Product

United States

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